molecular formula C22H20N2O6S B6568472 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 946258-22-6

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B6568472
CAS No.: 946258-22-6
M. Wt: 440.5 g/mol
InChI Key: CZWZTYHESYNRDO-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 946258-22-6) is a high-purity synthetic compound with a molecular formula of C22H20N2O6S and a molecular weight of 440.47 g/mol . This complex molecule is built on a fused heterocyclic scaffold, incorporating a 1,2,3,4-tetrahydroquinoline core that is acylated by a furan-2-carbonyl group at the N1 position and further functionalized with a 2,3-dihydro-1,4-benzodioxine-6-sulfonamide moiety at the C6 position . This specific structural architecture is significant in medicinal chemistry research, particularly in the investigation of Heat Shock Transcription Factor 1 (HSF1) signaling pathways . The compound belongs to a class of fused 1,4-dihydrodioxin derivatives that have demonstrated potential as inhibitors of HSF1, a key regulator of the heat shock response and a therapeutic target of interest in oncology . Its mechanism of action involves disrupting the HSF1-mediated stress response, which is often exploited by proliferating cancer cells for survival, thereby providing a valuable research tool for studying mechanisms of oncogenesis and potential anti-cancer strategies . The presence of the tetrahydroquinoline scaffold, a structure widely found in pharmacologically active compounds, and the 1,4-benzodioxane template, known for its versatility in designing molecules with diverse biological activities including alpha-adrenergic and 5-HT receptor modulation, further enhances its research utility . This product is supplied with a guaranteed purity of 95%+ and is intended for research and development purposes exclusively . It is not for diagnostic, therapeutic, or personal use. Researchers can obtain this compound in various quantities to support their investigative work in chemical biology and drug discovery .

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6S/c25-22(20-4-2-10-28-20)24-9-1-3-15-13-16(5-7-18(15)24)23-31(26,27)17-6-8-19-21(14-17)30-12-11-29-19/h2,4-8,10,13-14,23H,1,3,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWZTYHESYNRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 2,3-Dihydro-1,4-Benzodioxine

Chlorosulfonic acid is employed to introduce the sulfonyl chloride group at the 6-position of the benzodioxine ring. The reaction is conducted in dry dichloromethane at 0–5°C to minimize side reactions. After quenching with ice water, the crude sulfonyl chloride is extracted into ethyl acetate and purified via silica gel chromatography.

Amination to Form the Sulfonamide

The sulfonyl chloride intermediate is reacted with aqueous ammonia (28% w/w) in tetrahydrofuran (THF) at room temperature. Sodium methoxide may be added to deprotonate ammonia, enhancing nucleophilicity. The product precipitates upon acidification with HCl and is recrystallized from ethanol/water (Table 1).

Table 1: Reaction Conditions for Benzodioxine Sulfonamide Synthesis

StepReagentsSolventTemperatureYield (%)
SulfonationClSO₃HCH₂Cl₂0–5°C78
AminationNH₃, NaOMeTHFRT85

Synthesis of 1-(Furan-2-Carbonyl)-1,2,3,4-Tetrahydroquinolin-6-Amine

The tetrahydroquinoline core is constructed via a cyclization strategy, followed by acylation with furan-2-carbonyl chloride.

Cyclization to Form Tetrahydroquinoline

A modified Bischler-Napieralski reaction is employed. 4-Trifluoromethylaniline undergoes condensation with valeric acid derivatives in the presence of phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MsOH) at 120°C. The reaction proceeds via imine formation and intramolecular cyclization, yielding 6-nitro-1,2,3,4-tetrahydroquinoline. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.

Acylation with Furan-2-Carbonyl Chloride

The 6-amine intermediate is acylated using furan-2-carbonyl chloride in dry THF with triethylamine as a base. The reaction is exothermic and requires cooling to 0°C during reagent addition. The product is isolated via extraction and purified by column chromatography (Table 2).

Table 2: Reaction Conditions for Tetrahydroquinoline Intermediate

StepReagentsSolventTemperatureYield (%)
CyclizationP₂O₅, MsOHToluene120°C65
HydrogenationH₂, Pd/CEtOHRT90
AcylationFuran-2-COCl, Et₃NTHF0°C → RT88

Coupling of Benzodioxine Sulfonamide and Tetrahydroquinoline Moieties

The final step involves coupling the sulfonamide and tetrahydroquinoline fragments via nucleophilic aromatic substitution (SNAr).

Activation of Benzodioxine Sulfonamide

The sulfonamide is converted to its sodium salt using sodium hydride (NaH) in dimethylformamide (DMF). This enhances the nucleophilicity of the sulfonamide nitrogen.

SNAr Reaction with Tetrahydroquinoline Amine

The sodium salt reacts with 1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-amine in DMF at 80°C. The reaction is monitored by TLC, and the product is isolated via precipitation in ice water. Recrystallization from acetonitrile yields the pure title compound (Table 3).

Table 3: Coupling Reaction Optimization

ParameterOptimal ConditionYield (%)
SolventDMF72
Temperature80°C72
BaseNaH72

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.92 (d, J = 8.4 Hz, 1H, Ar-H), 7.58 (s, 1H, furan-H), 6.78–6.82 (m, 4H, benzodioxine-H), 3.95–4.10 (m, 4H, CH₂ of benzodioxine), 3.20 (t, J = 6.0 Hz, 2H, CH₂ of tetrahydroquinoline).

  • IR (KBr): 3340 cm⁻¹ (N-H), 1697 cm⁻¹ (C=O), 1364 cm⁻¹ (S=O).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at 4.2 min, confirming >99% purity.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Early routes suffered from poor regioselectivity during tetrahydroquinoline formation. Switching from HCl to MsOH as the acid catalyst improved selectivity for the 6-nitro isomer.

Solvent Effects on Coupling

DMF outperformed THF and toluene in the SNAr step due to its high polarity, which stabilizes the transition state.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The furan ring can be susceptible to oxidation, forming various carbonyl-containing products.

  • Reduction: : Reduction of the carbonyl group in the furan moiety can lead to the formation of alcohol derivatives.

  • Substitution: : The sulfonamide group can undergo nucleophilic substitution, where the sulfonyl chloride intermediate reacts with different nucleophiles to form diverse sulfonamide derivatives.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

  • Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophiles like amines or thiols, typically in the presence of a base such as pyridine or triethylamine.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of new sulfonamide derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.

  • Material Science: : Incorporated into polymer matrices to impart specific properties such as conductivity or thermal stability.

Biology

  • Enzyme Inhibition: : Acts as an inhibitor for various enzymes, providing a tool for studying enzyme mechanisms and functions.

  • Biomolecular Interactions: : Used to study interactions with proteins and nucleic acids, shedding light on molecular recognition processes.

Medicine

  • Drug Development: : Explored for its potential as a pharmacophore in the design of new therapeutic agents targeting specific biological pathways.

  • Diagnostic Agents: : Used in the development of diagnostic probes for imaging and detection of diseases.

Industry

  • Chemical Manufacturing: : Employed as an intermediate in the synthesis of complex organic molecules.

  • Pharmaceuticals: : Used in the production of active pharmaceutical ingredients (APIs) and formulation of drug products.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings facilitate stacking interactions, enhancing binding affinity. These interactions can modulate the activity of the target, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Evidence References
Target Compound Tetrahydroquinoline + benzodioxine 1-(Furan-2-carbonyl), 6-sulfonamide linkage 477.49 N/A
N-(1-Propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Tetrahydroquinoline + benzodioxine 1-Propanoyl (aliphatic acyl) instead of furan-2-carbonyl 402.50
N-[2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Benzodioxine + ethyl-piperazine Ethyl linker with piperazine and furan groups; no tetrahydroquinoline 487.52 (calculated)
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide Tetrahydroiso quinoline Trifluoroacetyl group, fluorophenyl substituent; isoquinoline core (vs. tetrahydroquinoline) 498.42
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Pyridine + benzodioxine Methoxy-pyridine core; dimethylaminomethylphenyl substituent 391.46

Key Structural Differences and Implications

The trifluoroacetyl group in introduces strong electron-withdrawing effects, likely increasing metabolic stability but reducing solubility relative to the furan-based analog.

Core Heterocycle: The tetrahydroquinoline core in the target compound vs. the tetrahydroisoquinoline in alters the spatial arrangement of substituents, affecting binding to planar active sites (e.g., enzymes). Replacement with a pyridine core in removes the fused benzene ring, reducing hydrophobicity and possibly altering target selectivity.

Sulfonamide Linkage :

  • The target compound’s sulfonamide is directly attached to the benzodioxine, whereas in , it is linked via an ethyl-piperazine chain, introducing conformational flexibility and basic nitrogen for charge interactions.

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, which include a furan-2-carbonyl group and a sulfonamide moiety, suggest a variety of biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H17N3O6SC_{20}H_{17}N_{3}O_{6}S with a molecular weight of approximately 427.4 g/mol. Its structure can be summarized as follows:

Property Value
Molecular FormulaC20H17N3O6S
Molecular Weight427.4 g/mol
CAS Number941986-49-8

The compound features multiple functional groups that contribute to its biological activity, particularly the sulfonamide group known for its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound exhibit notable antimicrobial properties. For instance:

Compound Name Structural Features Biological Activity
4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl]Similar furan and tetrahydroquinoline structureAntimicrobial
5-NitrobenzenesulfonamideContains sulfonamide groupAntibacterial
N-(furan-2-carbonyl)-anilineSimple aniline derivative with carbonylAnticancer

These findings suggest that the sulfonamide moiety may enhance the compound's interaction with microbial targets.

Anti-inflammatory and Anticancer Potential

The benzodioxane scaffold has been associated with various biological activities including anti-inflammatory and anticancer effects. Studies have shown that derivatives of benzodioxane can inhibit pathways related to inflammation and cancer cell proliferation. For example:

  • A study demonstrated that certain benzodioxane derivatives exhibited hepatoprotective and antioxidant activities .
  • The compound CCT251236 was reported as a potent inhibitor of the HSF1 pathway with growth inhibitory effects in human ovarian carcinoma models .

Kinase Inhibition

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide has been identified as a potential inhibitor of specific kinases such as Spleen Tyrosine Kinase (SYK). This inhibition could be relevant for therapeutic strategies targeting diseases characterized by disrupted kinase signaling .

Study on Anthelmintic Activity

A recent screening study utilized Caenorhabditis elegans as a model organism to investigate the anthelmintic activity of various compounds. This research identified several compounds capable of effectively killing worms at low concentrations (25–50 ppm), indicating potential applications in treating parasitic infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific substituents on the benzodioxane moiety for optimizing biological activity. For instance, modifications at certain positions significantly influenced anti-inflammatory efficacy .

Q & A

Q. What are the standard synthetic routes for preparing N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, and how do reaction conditions influence yield?

Methodological Answer:

  • Stepwise Synthesis : The compound is typically synthesized via multi-step reactions, starting with the functionalization of the tetrahydroquinoline core. For example, sulfonamide coupling is achieved using 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Key Reaction Parameters : Temperature (often 0–25°C), solvent polarity (DMF for solubility vs. DCM for selectivity), and stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) significantly impact yield. Purity is enhanced via column chromatography or recrystallization .
  • Validation : Intermediate steps are monitored via TLC and NMR spectroscopy to confirm regioselectivity and avoid side reactions .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : 1H/13C NMR confirms the presence of key groups (e.g., sulfonamide NH at δ 10–12 ppm, furan carbonyl C=O at ~170 ppm) .
    • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 493.58 for C23H21N2O6S2) .
    • HPLC-PDA : Assesses purity (>95%) and detects residual solvents .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Methodological Answer:

  • Antimicrobial Screening : Broth microdilution assays against S. aureus and E. coli (MIC determination) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases, with IC50 calculations using nonlinear regression .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis induction .

Advanced Research Questions

Q. How can conflicting solubility data across studies be resolved for this compound?

Methodological Answer:

  • Controlled Solubility Testing : Use standardized buffers (PBS at pH 7.4, DMSO for stock solutions) and dynamic light scattering (DLS) to measure aggregation .
  • Structural Modifications : Introduce polar groups (e.g., hydroxyl or amine) via regioselective substitutions to enhance aqueous solubility without compromising activity .
  • Co-solvent Systems : Evaluate ternary phase diagrams with PEG-400 or cyclodextrins to improve bioavailability .

Q. What strategies optimize regioselectivity during furan-2-carbonyl group attachment?

Methodological Answer:

  • Protection-Deprotection : Use tert-butoxycarbonyl (Boc) to shield the tetrahydroquinoline NH during acylation, followed by TFA cleavage .
  • Catalytic Control : Employ Pd(OAc)2 or CuI to direct coupling to the 6-position of tetrahydroquinoline, minimizing off-target reactions .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electron density at reactive sites, guiding reagent selection .

Q. How do structural analogs of this compound inform SAR for kinase inhibition?

Methodological Answer:

  • Analog Design : Replace the benzodioxine ring with pyridine (C→N substitution) or vary sulfonamide substituents (e.g., -CF3 vs. -OCH3) .
  • Activity Cliffs : Use 3D-QSAR (CoMFA/CoMSIA) to map steric/electrostatic fields driving IC50 differences .
  • Crystallography : Resolve ligand-enzyme complexes (e.g., PDB entries) to identify H-bonding interactions with kinase ATP-binding pockets .

Data Contradiction and Reproducibility Challenges

Q. How should researchers address discrepancies in reported IC50 values for enzyme inhibition?

Methodological Answer:

  • Standardized Protocols : Adopt WHO-recommended assay conditions (e.g., 37°C, 5% CO2 for cell-based assays) .
  • Positive Controls : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-lab variability .
  • Meta-Analysis : Pool data from >5 independent studies using random-effects models to estimate true effect sizes .

Q. Why do some studies report low thermal stability (TGA/DSC) despite high purity?

Methodological Answer:

  • Polymorphism Screening : Perform XRPD to detect crystalline vs. amorphous forms; annealing improves stability .
  • Excipient Compatibility : Test with mannitol or PVP-K30 to mitigate decomposition during lyophilization .
  • Kinetic Studies : Use Arrhenius plots (40–80°C) to predict shelf life under accelerated conditions .

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